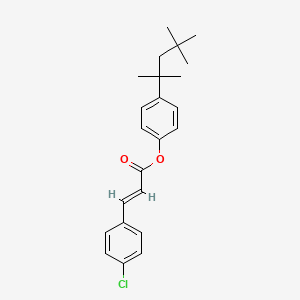
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a phenyl group substituted with a tetramethylbutyl group and a propenoate moiety with a chlorophenyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl ring or the propenoate moiety.
Reduction: Reduction reactions may target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL: Similar structure but lacks the propenoate moiety.
4-CHLOROPHENYLACETIC ACID: Contains the chlorophenyl group but differs in the rest of the structure.
PHENYLPROPANOATE: Shares the propenoate moiety but has different substituents.
Uniqueness
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a bulky tetramethylbutyl group and a chlorophenyl-substituted propenoate moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C23H27ClO2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)16-23(4,5)18-9-13-20(14-10-18)26-21(25)15-8-17-6-11-19(24)12-7-17/h6-15H,16H2,1-5H3/b15-8+ |
InChI Key |
VZBQAVHBSQMXHX-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















